molecular formula C17H17ClN4O2S B6424882 5-chloro-2-methyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide CAS No. 2034310-28-4

5-chloro-2-methyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide

Cat. No.: B6424882
CAS No.: 2034310-28-4
M. Wt: 376.9 g/mol
InChI Key: ZEWMXCCLCYKUGE-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzene ring substituted with chlorine and methyl groups, linked via a methylene bridge to a pyridinyl-pyrazole moiety. Its structure combines a sulfonamide pharmacophore with heterocyclic aromatic systems, which are common in medicinal chemistry for targeting enzymes or receptors. The chlorine atom at position 5 on the benzene ring likely enhances lipophilicity and binding interactions, while the pyridinyl-pyrazole group may contribute to π-π stacking or hydrogen-bonding capabilities.

Properties

IUPAC Name

5-chloro-2-methyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-12-3-4-16(18)6-17(12)25(23,24)21-8-13-5-14(9-19-7-13)15-10-20-22(2)11-15/h3-7,9-11,21H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWMXCCLCYKUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-2-methyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C15H17ClN4O2S\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_4\text{O}_2\text{S}

This structure includes a sulfonamide group, which is known for its diverse biological activities.

Sulfonamides, including the compound , often exhibit their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of various enzymes, such as carbonic anhydrase. This inhibition can lead to therapeutic effects in conditions like heart failure and hypertension .
  • Antimicrobial Activity : Sulfonamides are traditionally recognized for their antimicrobial properties. They interfere with bacterial folic acid synthesis by inhibiting the enzyme dihydropteroate synthase .

Anticancer Potential

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds similar to this compound have shown promise in targeting epidermal growth factor receptors (EGFR), which are critical in many cancer types .

Cardiovascular Effects

Research has indicated that certain sulfonamide derivatives can influence cardiovascular parameters. In isolated rat heart models, compounds related to this structure were tested for their effects on perfusion pressure and coronary resistance. Results demonstrated that these compounds could significantly alter hemodynamic responses, suggesting potential applications in managing cardiovascular diseases .

Table of Biological Activities

Activity TypeMechanismReferences
AntimicrobialInhibition of folic acid synthesis
AnticancerEGFR inhibition
Cardiovascular effectsModulation of perfusion pressure

Study 1: Anticancer Activity

In a study evaluating novel sulfonamide derivatives, it was found that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Study 2: Cardiovascular Impact

A research study utilized an isolated rat heart model to assess the impact of benzenesulfonamide derivatives on coronary resistance and perfusion pressure. The findings indicated that certain derivatives could effectively decrease perfusion pressure, suggesting a therapeutic role in managing hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous sulfonamides and pyridinyl-pyrazole derivatives, focusing on substituent effects and molecular properties.

Substituent Variations on the Benzene Ring

  • Target Compound : 5-Chloro-2-methyl substitution on the benzene ring.
  • : 5-Chloro-2-methoxy-N-(5-(furan-3-yl)pyridin-3-yl)benzenesulfonamide (1451272-21-1). The furan substituent introduces a heterocycle with lower aromaticity than pyrazole, which may reduce metabolic stability .
  • : 5-Chloro-2-methoxy-N-(5-(thiophen-3-yl)pyridin-3-yl)benzenesulfonamide (1451272-27-7).
    • Similar to but with a thiophene substituent. The sulfur atom in thiophene enhances polarizability compared to furan, possibly improving interactions with hydrophobic binding pockets .

Variations in the Pyridinyl-Pyrazole Moiety

  • Target Compound : Pyridin-3-yl linked to 1-methyl-1H-pyrazol-4-yl.
  • : 2-((5-Chloro-2-((1-isopropyl-3-methyl-1H-pyrazol-5-yl)amino)pyridin-4-yl)amino)-N-methoxybenzamide. The pyrazole group here is substituted with isopropyl and methyl groups, increasing steric bulk.
  • : 5-({4-Chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-(5-chloro-2-pyridinyl)-2-furamide (515175-48-1).
    • Features a nitro group on the pyrazole, which could increase reactivity or toxicity. The furamide linkage replaces the sulfonamide, altering electronic properties and binding affinity .

Sulfonamide Modifications

  • Target Compound : Classic sulfonamide (SO₂NH) linker.
  • : 5-Chloro-2-fluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide. The piperidinyl group introduces basicity, which may influence pharmacokinetics (e.g., solubility, half-life) .
  • : N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (1005629-66-2). Dual pyrazole rings with an ethyl group and chlorophenoxy substituent increase molecular weight and complexity. This could enhance binding specificity but reduce synthetic accessibility .

Theoretical Implications

  • Metabolic Stability : Chlorine and methyl groups may slow oxidative metabolism compared to methoxy or nitro-substituted analogs .
  • Solubility : The absence of polar groups (e.g., methoxy, piperidinyl) in the target compound may reduce aqueous solubility relative to and .

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